molecular formula C20H25NO11 B2642122 MAC glucuronide linker-2

MAC glucuronide linker-2

Cat. No.: B2642122
M. Wt: 455.4 g/mol
InChI Key: ZAZPQJAJSIUIEY-KVIJGQROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Cleavable Linker Technologies in Targeted Therapeutics

The development of cleavable linkers has been pivotal in advancing ADC therapeutics. Early linker designs relied on chemically labile bonds, such as hydrazones, which hydrolyzed under acidic conditions prevalent in lysosomes. However, these linkers often suffered from premature drug release in circulation, leading to systemic toxicity. The advent of enzyme-cleavable linkers marked a paradigm shift, leveraging intracellular proteases like cathepsins to achieve tumor-specific activation. For example, the valine-citrulline (Val-Cit) dipeptide linker, used in brentuximab vedotin, became a clinical mainstay due to its susceptibility to lysosomal cathepsin B.

Despite their success, dipeptide linkers faced limitations, including extracellular cleavage by proteases like elastase, which contributed to off-target effects such as neutropenia. This spurred interest in alternative enzymatically cleavable systems, particularly those responsive to β-glucuronidase—a lysosomal enzyme overexpressed in tumor microenvironments. Unlike peptide-based linkers, β-glucuronidase substrates offered enhanced plasma stability due to their hydrophilic glucuronic acid moieties, which resist protease activity.

Table 1: Comparative Analysis of ADC Linker Technologies

Linker Type Cleavage Mechanism Advantages Limitations
Hydrazone Acid-labile hydrolysis Simple synthesis Premature release in circulation
Val-Cit dipeptide Cathepsin B protease Tumor-specific activation Susceptible to extracellular proteases
β-Glucuronidase Enzymatic hydrolysis High plasma stability Requires self-immolative spacer

Role of β-Glucuronidase-Responsive Systems in ADC Development

β-Glucuronidase-responsive linkers exploit the enzyme’s ability to hydrolyze β-glucuronic acid residues, a process confined to lysosomes and necrotic tumor regions. These linkers incorporate a glucuronide moiety conjugated to a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, enabling a two-step drug release mechanism: enzymatic cleavage of the glycosidic bond followed by spontaneous spacer decomposition. This design minimizes aggregation and enhances solubility, addressing key challenges in ADC formulation.

MAC glucuronide linker-2 exemplifies this innovation. Its structure features a β-glucuronic acid core linked to a cytotoxic payload via a PABC spacer, ensuring stability during systemic circulation. Upon internalization by target cells, β-glucuronidase cleaves the glucuronide bond, releasing the payload selectively within tumors. This mechanism has been validated in preclinical models, demonstrating robust efficacy against CD30-positive lymphomas and HER2-overexpressing breast cancers.

Structural Analysis of this compound

Component Function Biochemical Rationale
β-Glucuronic acid Enzyme substrate Hydrophilic, stable in plasma
PABC spacer Self-immolative unit Facilitates payload release post-cleavage
Maleimide group Antibody conjugation site Stable thiol-maleimide chemistry

Recent advancements include tandem-cleavage linkers combining β-glucuronidase sensitivity with dipeptide motifs. For instance, glucuronide-dipeptide hybrids exhibit superior plasma stability compared to traditional Val-Cit systems, reducing off-target toxicity while maintaining potency. These innovations underscore the versatility of β-glucuronidase-responsive systems in optimizing ADC therapeutic indices.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-amino-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-6-5-12(8-22)7-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZPQJAJSIUIEY-KVIJGQROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)N)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide linker-2 involves several steps, starting with the preparation of the glucuronide moiety. This is typically achieved through the esterification of glucuronic acid with methanol, followed by the protection of hydroxyl groups using acetylation. The resulting intermediate is then coupled with an amino-containing compound to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures carefully controlled to prevent degradation of the product .

Chemical Reactions Analysis

Types of Reactions

MAC glucuronide linker-2 primarily undergoes hydrolysis and enzymatic cleavage reactions. The hydrolysis reaction is facilitated by acidic or basic conditions, while enzymatic cleavage is mediated by β-glucuronidase, an enzyme commonly found in lysosomes .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Enzymatic Cleavage: β-glucuronidase enzyme under physiological conditions.

Major Products

The major products formed from these reactions include the free drug and the glucuronic acid moiety. These products are then able to exert their therapeutic effects within the target cells .

Scientific Research Applications

Scientific Research Applications

MAC glucuronide linker-2 has been instrumental in various research applications, particularly in the development and optimization of ADCs. Below are some significant applications and findings:

Development of Antibody-Drug Conjugates

This compound is widely used in the formulation of ADCs due to its unique cleavable nature. It allows for:

  • Targeted Release : The selective release of cytotoxic drugs enhances treatment efficacy.
  • Reduced Systemic Toxicity : By ensuring that drugs are activated specifically within cancer cells, off-target effects are minimized.

Case Studies

Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:

StudyDescriptionFindings
Study 1 Efficacy in Tumor ModelsADCs armed with this compound showed significant tumor regression at doses as low as 3 mg/kg.
Study 2 Comparative AnalysisADCs utilizing this linker exhibited a therapeutic index significantly higher than those using conventional linkers, with a reported 50-fold increase in maximum tolerated dose/minimum effective dose ratio.

Stability and Enzymatic Release

Research has demonstrated that this compound maintains high stability at physiological pH levels while efficiently releasing drug surrogates upon exposure to β-glucuronidase. This characteristic is critical for ensuring that the drug payload is delivered effectively without premature degradation.

Comparison with Similar Compounds

Standard β-Glucuronide Linkers

  • Cleavage Mechanism : Similar to MAC Glucuronide Linker-2, relying on β-glucuronidase for activation .
  • Payload Types : Primarily amine-containing drugs (e.g., auristatins, doxorubicin derivatives) .

Key Differences :

Property This compound Standard β-Glucuronide Linkers
Self-Immolative Unit MAC spacer for alcohol-containing drugs Direct conjugation to amine groups
Payload Flexibility Broader (phenols, alcohols) Limited to amines
Stability Stable at physiological pH Similar stability

Example: In a study comparing MAC-linked auristatin E (AE) ADCs with standard β-glucuronide-MMAE conjugates, MAC-linked ADCs showed equivalent in vitro potency (IC50 < 7 pM) and superior tumor regression in CD30-positive xenograft models .

Comparison with Non-Glucuronide Cleavable Linkers

Valine-Citrulline (Val-Cit) Linkers

  • Cleavage Mechanism : Protease-dependent (e.g., cathepsin B) .
  • Stability : Prone to premature cleavage in circulation, increasing systemic toxicity .
  • Hydrophobicity : Higher aggregation risk compared to β-glucuronide linkers .

Key Study : ADCs using PEG12-glucuronide-MMAE demonstrated comparable efficacy to Val-Cit-MMAE but with improved plasma stability (t1/2 > 120 hours vs. < 72 hours) .

Gly3-vc-PAB-MMAE Linkers

  • Structure : Tri-glycine spacer with Val-Cit dipeptide.
  • Release Efficiency : Slower drug release due to additional spacer layers .
  • Applications: Limited to protease-sensitive payloads .

Comparison with PEG-Based Linkers

m-PEG8-Amine/NHS Ester Linkers

  • Cleavability: Non-cleavable, relying on lysosomal degradation .
  • Payload Release : Slower, less tumor-specific .
  • Advantage: Reduced immunogenicity due to PEGylation .

Example : this compound-based ADCs achieved 70% tumor regression in ALCL models, outperforming PEG-linked counterparts in specific indications .

In Vitro and In Vivo Efficacy

  • SN-38 Conjugate: MAC glucuronide phenol-linked SN-38 showed cytotoxicity in L540cy (IC50: 113 ng/mL) and Ramos (IC50: 67 ng/mL) cell lines .
  • Auristatin E Conjugate : Anti-CD30 ADCs with MAC linker induced complete tumor regression in murine models at 3 mg/kg .

Stability and Pharmacokinetics

  • Plasma Stability : MAC-linked ADCs maintained >90% integrity after 72 hours in human plasma .
  • Tumor-Specific Activation : β-glucuronidase overexpression in tumors enabled selective payload release, minimizing off-target effects .

Biological Activity

MAC glucuronide linker-2, identified by CAS number 229977-57-5, is a cleavable linker employed in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the therapeutic efficacy of ADCs by facilitating targeted drug delivery to cancer cells while minimizing systemic toxicity. This article delves into the biological activity of this compound, highlighting its mechanism of action, case studies, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}NO11_{11}
  • Molecular Weight : 455.41 g/mol
  • Structure : The structure includes functional groups that enable its role as a cleavable linker in ADCs.

This compound operates through a selective cleavage mechanism facilitated by overexpressed β-glucuronidase in cancer cells. This enzymatic activity enables the release of the cytotoxic payload specifically within the tumor microenvironment, thereby enhancing the therapeutic index of ADCs.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

  • Targeted Delivery : The linker promotes selective drug release in acidic or hypoxic tumor tissues, which are characteristic of many cancers. This specificity reduces off-target effects and enhances drug accumulation at the tumor site .
  • In Vitro and In Vivo Efficacy : Studies have demonstrated that ADCs utilizing this compound exhibit superior antiproliferative effects compared to traditional linkers. For instance, ADCs with this linker showed improved cytotoxicity against various cancer cell lines with IC50_{50} values significantly lower than those observed with non-cleavable linkers .
  • Stability and Cleavage Characteristics : The stability of this compound under physiological conditions is critical for its application. Research indicates that it maintains stability until it encounters β-glucuronidase, leading to effective payload release without premature degradation .

Case Studies

Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:

Study 1: Efficacy in Tumor Models

In a study involving human lymphoma xenograft models, ADCs armed with this compound demonstrated significant tumor regression at doses as low as 3 mg/kg. In contrast, traditional linkers required higher doses to achieve similar effects, indicating a more favorable therapeutic profile for the MAC-based conjugates .

Study 2: Comparative Analysis with Other Linkers

A comparative analysis highlighted that ADCs utilizing this compound exhibited a therapeutic index significantly higher than those using conventional linkers such as Val-Cit. The study reported a 50-fold increase in the maximum tolerated dose/minimum effective dose ratio for MAC-based ADCs .

Data Summary Table

FeatureThis compoundTraditional Linkers (e.g., Val-Cit)
Molecular Weight455.41 g/molVaries (typically higher)
IC50_{50} (Cancer Cell Lines)LowerHigher
StabilityHigh under physiological conditionsModerate
Therapeutic IndexHigherLower
Tumor Regression (mg/kg)315

Q & A

Q. How is MAC glucuronide linker-2 synthesized and characterized for ADC development?

this compound (C₂₀H₂₅NO₁₁, MW: 455.41) is synthesized with a glucose醛酸 core and functional groups enabling cleavage by glycosidases. Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity. The SMILES notation (NC1C(O[C@@H]2OC@H...) provides stereochemical details critical for validating synthesis . Purity is assessed via HPLC, ensuring suitability for antibody-drug conjugate (ADC) assembly.

Q. What are the optimal storage conditions and solubility considerations for this compound in experimental settings?

The linker should be stored as a solid powder at -20°C under nitrogen to prevent hydrolysis. For solubility, prepare a DMSO stock solution (50 mg/mL) and dilute in 20% SBE-β-CD/saline for in vitro studies. Sequential solvent addition (e.g., DMSO → PEG300 → Tween-80 → saline) minimizes precipitation. Heating (≤50°C) or sonication can resolve solubility issues .

Q. How does this compound compare to non-cleavable linkers in ADC design?

Unlike non-cleavable linkers (e.g., MAC glucuronide linker-1), linker-2’s glycosidase-cleavable mechanism enables payload release in lysosomal/acidic environments. This enhances tumor-specific cytotoxicity while reducing off-target effects. Stability comparisons require in vitro assays (e.g., plasma stability tests) and in vivo pharmacokinetic profiling .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in linker stability data across experimental models?

Discrepancies in stability studies may arise from variations in glycosidase activity or pH conditions. To address this, standardize assay parameters (e.g., enzyme concentration, buffer pH) and validate using orthogonal techniques like LC-MS/MS for quantifying intact linker-drug species. Cross-reference results with in vivo biodistribution studies to confirm relevance .

Q. How can researchers optimize ADC therapeutic index using this compound?

Conduct structure-activity relationship (SAR) studies to modify linker hydrophilicity, altering plasma half-life and tumor penetration. Use murine xenograft models to correlate linker cleavage efficiency (measured via glucuronide metabolite detection) with antitumor efficacy. Dose escalation studies identify toxicity thresholds, balancing payload potency and linker stability .

Q. What analytical techniques are recommended for assessing this compound stability under physiological conditions?

  • NMR Spectroscopy : Track glucuronide hydrolysis by monitoring H2/H5 proton ratios in deuterated buffers .
  • Mass Spectrometry : Quantify intact linker-drug conjugates and free payload in plasma/tissue homogenates.
  • Fluorescence Polarization : Measure linker cleavage kinetics using fluorophore-labeled analogs .

Q. How do glycosidase isoforms influence linker-2 cleavage efficiency in heterogeneous tumor microenvironments?

Tumor-specific glycosidase expression (e.g., β-glucuronidase) varies across cancer types. Use immunohistochemistry or RNA-seq to profile enzyme levels in patient-derived xenografts. Pair with enzymatic assays (pH 4.5–5.5) to model lysosomal activity. Data normalization to enzyme concentration reduces variability in cleavage rate calculations .

Methodological Considerations

  • Experimental Design : Include control groups with non-cleavable linkers (e.g., MAC glucuronide linker-1) to isolate cleavage-dependent effects .
  • Data Interpretation : Use Bayesian analysis for glucuronide enrichment studies to account for inter-sample variability .
  • Contradiction Mitigation : Pre-screen cell lines for glycosidase activity and standardize storage protocols to minimize batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.